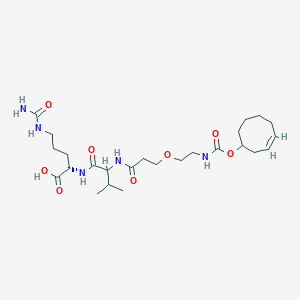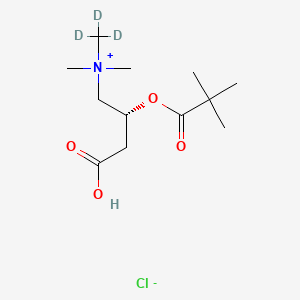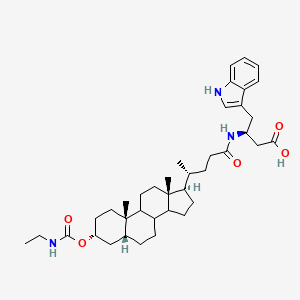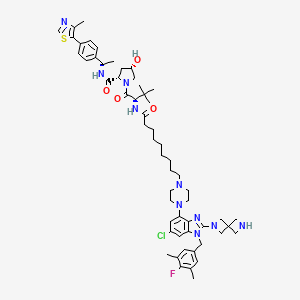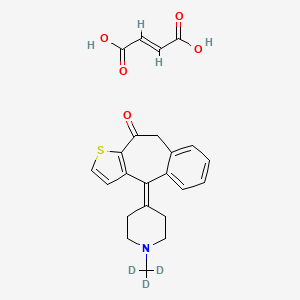
Ketotifen-d3 Fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ketotifen-d3 Fumarate is a deuterated form of Ketotifen Fumarate, a second-generation noncompetitive histamine H1-receptor blocker and mast cell stabilizer. It is primarily used to treat allergic conditions such as asthma, allergic rhinitis, and conjunctivitis. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Ketotifen due to the presence of deuterium atoms, which can provide more detailed insights into the drug’s behavior in the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ketotifen-d3 Fumarate involves the incorporation of deuterium atoms into the Ketotifen molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps in the synthesis include:
Formation of the Benzocycloheptathiophene Core: This involves the cyclization of appropriate precursors to form the benzocycloheptathiophene structure.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a series of reactions, including alkylation and cyclization.
Deuteration: Deuterium atoms are introduced at specific positions in the molecule using deuterated reagents.
Formation of the Fumarate Salt: The final step involves the formation of the fumarate salt by reacting Ketotifen-d3 with fumaric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research purposes.
化学反応の分析
Types of Reactions
Ketotifen-d3 Fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of this compound.
科学的研究の応用
Ketotifen-d3 Fumarate is widely used in scientific research due to its deuterated nature, which allows for detailed studies of the pharmacokinetics and metabolism of Ketotifen. Some key applications include:
Pharmacokinetic Studies: The deuterium atoms in this compound make it an ideal candidate for studying the absorption, distribution, metabolism, and excretion of Ketotifen in the body.
Metabolic Pathway Analysis: Researchers use this compound to identify and characterize the metabolic pathways of Ketotifen, providing insights into its biotransformation.
Drug Interaction Studies: The compound is used to study potential drug-drug interactions involving Ketotifen, helping to identify any adverse effects or interactions with other medications.
Biological Research: this compound is used in various biological studies to understand its effects on different cell types and tissues.
作用機序
Ketotifen-d3 Fumarate exerts its effects by blocking histamine H1 receptors and stabilizing mast cells. This prevents the release of histamine and other inflammatory mediators, reducing allergic symptoms. The molecular targets include:
Histamine H1 Receptors: this compound acts as an inverse agonist, preventing histamine from binding to these receptors.
Mast Cells: The compound stabilizes mast cells, preventing degranulation and the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins.
Leukotriene Antagonism: this compound also functions as a leukotriene antagonist, blocking the action of leukotrienes and reducing inflammation.
類似化合物との比較
Ketotifen-d3 Fumarate is unique due to the presence of deuterium atoms, which distinguish it from other similar compounds. Some similar compounds include:
Ketotifen Fumarate: The non-deuterated form of this compound, used for similar therapeutic purposes.
Cyproheptadine: Another first-generation antihistamine with similar antihistaminic properties.
Azatadine: A tricyclic antihistamine with similar chemical structure and pharmacological effects.
Pizotifen: A compound with antihistaminic and antiserotonergic properties, used to prevent migraines.
This compound’s uniqueness lies in its deuterated nature, which provides advantages in research applications, particularly in pharmacokinetic and metabolic studies.
特性
分子式 |
C23H23NO5S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-[1-(trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one |
InChI |
InChI=1S/C19H19NOS.C4H4O4/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19;5-3(6)1-2-4(7)8/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3; |
InChIキー |
YNQQEYBLVYAWNX-PCUGBSCUSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


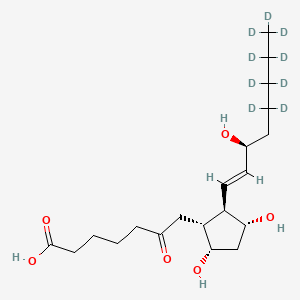

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)


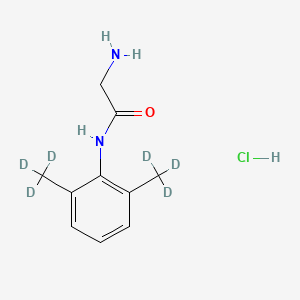
![[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside](/img/structure/B12419171.png)

![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
